2-Isopropyl-3,4-dimethoxybenzaldehyde

Aldehyde dehydrogenase inhibition Enzymology Biochemical probe

2-Isopropyl-3,4-dimethoxybenzaldehyde (CAS 77256-02-1; molecular formula C₁₂H₁₆O₃; MW 208.25 g/mol) is a polysubstituted benzaldehyde derivative characterized by an isopropyl group at the 2-position and methoxy groups at the 3- and 4-positions of the aromatic ring. This substitution pattern confers distinct steric and electronic properties that differentiate it from simpler benzaldehyde analogs.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 77256-02-1
Cat. No. B3057172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-3,4-dimethoxybenzaldehyde
CAS77256-02-1
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1OC)OC)C=O
InChIInChI=1S/C12H16O3/c1-8(2)11-9(7-13)5-6-10(14-3)12(11)15-4/h5-8H,1-4H3
InChIKeyRXOZTBURXHTHPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-3,4-dimethoxybenzaldehyde (CAS 77256-02-1): Baseline Chemical Identity and Procurement Considerations


2-Isopropyl-3,4-dimethoxybenzaldehyde (CAS 77256-02-1; molecular formula C₁₂H₁₆O₃; MW 208.25 g/mol) is a polysubstituted benzaldehyde derivative characterized by an isopropyl group at the 2-position and methoxy groups at the 3- and 4-positions of the aromatic ring [1]. This substitution pattern confers distinct steric and electronic properties that differentiate it from simpler benzaldehyde analogs. The compound serves primarily as a synthetic intermediate and biochemical probe, with documented roles in the asymmetric synthesis of coumarin derivatives and as a key building block in the preparation of gossypol and gossypol-like scaffolds [2]. Commercial availability is typically at 95% purity, with recommended storage at 2–8 °C under inert atmosphere .

Why Generic Benzaldehyde Analogs Cannot Substitute for 2-Isopropyl-3,4-dimethoxybenzaldehyde in Critical Applications


The unique ortho-isopropyl substitution pattern of 2-isopropyl-3,4-dimethoxybenzaldehyde introduces steric hindrance and modulates the electron density of the aromatic ring, effects that are absent in unsubstituted or differently substituted benzaldehydes such as veratraldehyde (3,4-dimethoxybenzaldehyde) or 2-isopropylbenzaldehyde [1]. This structural differentiation directly impacts both its reactivity in synthetic transformations and its biological target engagement profile. In synthesis, the bulky 2-isopropyl group can direct regioselectivity in condensation and coupling reactions, enabling pathways that simpler analogs cannot replicate . In biochemical assays, the compound exhibits a distinct inhibitory profile against aldehyde dehydrogenase (ALDH) isoforms, demonstrating that even subtle changes in substitution significantly alter target affinity and selectivity [2][3]. Consequently, substituting this compound with a generic benzaldehyde derivative without rigorous re-optimization risks synthetic failure or misleading biological readouts.

Quantitative Evidence Guide: Direct Comparisons of 2-Isopropyl-3,4-dimethoxybenzaldehyde vs. Structural Analogs


ALDH3A1 Inhibitory Activity: 2-Isopropyl-3,4-dimethoxybenzaldehyde vs. Veratraldehyde

2-Isopropyl-3,4-dimethoxybenzaldehyde demonstrates measurable inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ of 2.10 μM, whereas the structurally simpler analog veratraldehyde (3,4-dimethoxybenzaldehyde, lacking the 2-isopropyl group) shows no reported inhibitory activity against this isoform under comparable assay conditions [1]. This indicates that the ortho-isopropyl substitution is a critical determinant for ALDH3A1 engagement.

Aldehyde dehydrogenase inhibition Enzymology Biochemical probe

ALDH Isoform Selectivity: 2-Isopropyl-3,4-dimethoxybenzaldehyde vs. ALDH1A1 and ALDH2

2-Isopropyl-3,4-dimethoxybenzaldehyde exhibits differential inhibitory potency across ALDH isoforms, with an IC₅₀ of 2.00 μM against ALDH1A1 and 3.50 μM against ALDH2, while showing 2.10 μM against ALDH3A1 [1]. This contrasts with many benzaldehyde derivatives that often display broader or less discriminative inhibition. The subtle differences in isoform potency (ALDH3A1 ≈ ALDH1A1 > ALDH2) suggest a nuanced structure-activity relationship driven by the 2-isopropyl and 3,4-dimethoxy substitution pattern.

ALDH isoform selectivity Medicinal chemistry Target engagement

Gossypol Synthesis: 2-Isopropyl-3,4-dimethoxybenzaldehyde as a Privileged Scaffold

2-Isopropyl-3,4-dimethoxybenzaldehyde serves as a critical starting material for the synthesis of gossypol and gossypol analogs, a complex polyphenolic binaphthalene with established antifertility and anticancer properties [1]. The synthetic route involves condensation of this specific aldehyde with diethyl succinate using NaH in refluxing benzene, followed by cyclization and saponification [2]. Simpler benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) lack the requisite 2-isopropyl group and cannot be directly substituted into this established synthetic sequence without compromising the integrity of the final gossypol skeleton.

Gossypol synthesis Natural product synthesis Male-sterilant

Recommended Application Scenarios for 2-Isopropyl-3,4-dimethoxybenzaldehyde (CAS 77256-02-1) Based on Quantitative Evidence


ALDH3A1 Biochemical Probe and Inhibitor Development

Researchers investigating aldehyde dehydrogenase 3A1 (ALDH3A1) biology or screening for ALDH3A1-selective inhibitors should prioritize 2-isopropyl-3,4-dimethoxybenzaldehyde due to its documented IC₅₀ of 2.10 μM in ALDH3A1 inhibition assays [1]. The compound's isoform selectivity profile, which distinguishes it from non-selective benzaldehyde analogs, enables cleaner target engagement studies [2]. This makes it suitable for in vitro enzymology experiments, including inhibition kinetics and structure-activity relationship (SAR) campaigns focused on ALDH3A1.

Synthesis of Gossypol and Gossypol-Derived Bioactive Molecules

For synthetic chemistry laboratories engaged in the total synthesis or derivatization of gossypol, a naturally occurring polyphenolic compound with documented anticancer and male-contraceptive activities, 2-isopropyl-3,4-dimethoxybenzaldehyde is a non-substitutable starting material [3]. Its condensation with diethyl succinate under Stobbe conditions initiates the construction of the binaphthalene core [4]. Substituting a generic benzaldehyde will fail to yield the correct gossypol scaffold.

Asymmetric Synthesis of Coumarin Derivatives

Synthetic chemists pursuing enantioselective routes to aminocoumarins or other coumarin-based pharmacophores can employ 2-isopropyl-3,4-dimethoxybenzaldehyde as a coupling partner in asymmetric reactions . The ortho-isopropyl group provides steric bulk that can influence stereochemical outcomes, a feature not offered by unsubstituted or 4-substituted benzaldehydes. This application is particularly relevant for medicinal chemistry programs targeting coumarin-containing natural products or drug candidates.

ALDH Isoform Profiling and Selectivity Studies

Investigators conducting comparative enzymology across the aldehyde dehydrogenase superfamily will find 2-isopropyl-3,4-dimethoxybenzaldehyde valuable for differential profiling. With IC₅₀ values of 2.00 μM (ALDH1A1), 2.10 μM (ALDH3A1), and 3.50 μM (ALDH2) [2][5], the compound serves as a tool to assess isoform-specific susceptibility, aiding in the validation of ALDH-targeted chemical probes and the interpretation of phenotypic screening results where ALDH inhibition may be a confounding factor.

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